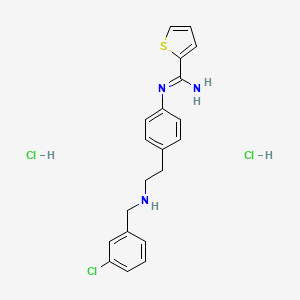

ARL 17477

Description

Properties

IUPAC Name |

N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3S.2ClH/c21-17-4-1-3-16(13-17)14-23-11-10-15-6-8-18(9-7-15)24-20(22)19-5-2-12-25-19;;/h1-9,12-13,23H,10-11,14H2,(H2,22,24);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXBYIKSUDXMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNCCC2=CC=C(C=C2)N=C(C3=CC=CS3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Cl3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ARL 17477: A Technical Guide to its Mechanism of Action in Neuroprotection

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARL 17477 is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme pivotal in the production of nitric oxide (NO) within the nervous system. In the context of cerebral ischemia, excessive NO production by nNOS is a key contributor to excitotoxic neuronal damage. This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a focus on its neuroprotective effects. This document details the quantitative data supporting its efficacy, the experimental protocols used to elucidate its function, and the underlying signaling pathways.

Core Mechanism of Action: Selective nNOS Inhibition

The primary mechanism of action of this compound is its selective inhibition of the neuronal isoform of nitric oxide synthase (nNOS). This selectivity is crucial for its therapeutic potential, as the endothelial (eNOS) and inducible (iNOS) isoforms of NOS have distinct physiological and pathological roles.

Quantitative Data on this compound Potency and Efficacy

The following tables summarize the key quantitative data regarding the inhibitory activity and neuroprotective effects of this compound.

| Parameter | Value | Reference |

| IC50 for nNOS | 1 µM | [1] |

| IC50 for eNOS | 17 µM | [1] |

| Table 1: In Vitro Inhibitory Potency of this compound |

| Dose (i.v.) | Reduction in Infarct Volume | Species | Ischemia Model | Reference |

| 1 mg/kg | 53% (p < 0.05) | Rat | Transient MCA Occlusion | [2] |

| 3 mg/kg | 23% | Rat | Transient MCA Occlusion | [2] |

| 10 mg/kg | 6.5% | Rat | Transient MCA Occlusion | [2] |

| Table 2: Neuroprotective Efficacy of this compound in a Rat Model of Stroke |

| Dose (i.v.) | Time Point | Reduction in Cortical NOS Activity | Change in Regional Cerebral Blood Flow (rCBF) | Reference |

| 1 mg/kg | 3 h | 45 ± 15.7% (p < 0.05) | 0% | [2] |

| 3 mg/kg | 3 h | 63 ± 13.4% (p < 0.05) | -2.4 ± 4.5% | [2] |

| 10 mg/kg | 10 min | 86 ± 14.9% (p < 0.05) | -27 ± 5.3% (p < 0.05) | [2] |

| 10 mg/kg | 3 h | 91 ± 8.9% (p < 0.05) | -24 ± 14.08% | [2] |

| Table 3: Pharmacodynamic Effects of this compound on NOS Activity and Cerebral Blood Flow in Rats |

Signaling Pathway of this compound in Neuroprotection

During cerebral ischemia, excessive glutamate release leads to the overactivation of N-methyl-D-aspartate (NMDA) receptors. This triggers a massive influx of Ca2+ into the neuron, which in turn activates nNOS to produce cytotoxic levels of nitric oxide. This compound intervenes by directly inhibiting nNOS, thereby mitigating the downstream neurotoxic cascade.

Caption: Signaling pathway of this compound in ischemic neuroprotection.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols employed in the characterization of this compound.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This widely used animal model mimics human ischemic stroke.

Objective: To induce focal cerebral ischemia to evaluate the neuroprotective effects of this compound.

Protocol:

-

Animal Preparation: Male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane). Body temperature is maintained at 37°C throughout the surgical procedure.

-

Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and transected. A 4-0 nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Occlusion and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours for transient MCAO) and then withdrawn to allow for reperfusion. For permanent MCAO, the filament is not removed.

-

Drug Administration: this compound, dissolved in a suitable vehicle (e.g., saline), is administered intravenously (i.v.) at the desired dose(s) at a specific time relative to the onset of ischemia or reperfusion.

-

Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care, including hydration and analgesia.

Quantification of Cerebral Infarct Volume using TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) is a colorimetric indicator used to differentiate between viable and infarcted brain tissue.

Objective: To quantify the volume of brain tissue damage following MCAO.

Protocol:

-

Brain Extraction: At a predetermined time point after MCAO (e.g., 24 or 48 hours), rats are euthanized, and their brains are rapidly removed and placed in a cold saline solution.

-

Sectioning: The brain is sliced into coronal sections of a uniform thickness (e.g., 2 mm) using a brain matrix.

-

Staining: The brain slices are immersed in a 2% TTC solution in phosphate-buffered saline (PBS) and incubated at 37°C for 20-30 minutes in the dark.

-

Imaging: After staining, the slices are photographed or scanned. Viable tissue stains red, while infarcted tissue remains white.

-

Image Analysis: The area of infarction in each slice is measured using image analysis software (e.g., ImageJ). The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness. Corrections for brain edema may be applied.

Measurement of Nitric Oxide Synthase (NOS) Activity

The conversion of L-arginine to L-citrulline is a common method to assay NOS activity.

Objective: To determine the inhibitory effect of this compound on NOS activity in brain tissue.

Protocol:

-

Tissue Preparation: Brain tissue is homogenized in a buffer containing protease inhibitors. The homogenate is then centrifuged to obtain the cytosolic fraction containing nNOS.

-

Assay Reaction: The assay mixture contains the tissue homogenate, L-[³H]arginine, and necessary co-factors (NADPH, calmodulin, Ca²⁺). The reaction is initiated and incubated at 37°C.

-

Inhibition: To determine the inhibitory effect of this compound, various concentrations of the compound are pre-incubated with the tissue homogenate before adding the substrate.

-

Separation: The reaction is stopped, and the radiolabeled L-citrulline is separated from the unreacted L-[³H]arginine using ion-exchange chromatography.

-

Quantification: The amount of L-[³H]citrulline produced is quantified using liquid scintillation counting and is proportional to the NOS activity.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound.

Caption: Experimental workflow for this compound neuroprotection studies.

Conclusion

This compound demonstrates significant neuroprotective potential through its selective inhibition of neuronal nitric oxide synthase. The quantitative data from preclinical studies, particularly in models of cerebral ischemia, highlight its ability to reduce infarct volume in a dose-dependent manner. The well-defined experimental protocols provide a robust framework for further investigation and development of nNOS inhibitors as a therapeutic strategy for stroke and other neurodegenerative disorders characterized by excitotoxicity. The signaling pathway involving NMDA receptor-mediated activation of nNOS is a critical target for intervention, and this compound represents a key pharmacological tool and a promising therapeutic candidate in this context.

References

ARL 17477: A Technical Guide to a Selective Neuronal Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARL 17477 is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS or NOS-1), an enzyme pivotal in nitric oxide (NO) production within the nervous system. Dysregulation of nNOS activity is implicated in the pathophysiology of numerous neurological disorders, including cerebral ischemia and neurodegenerative diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound, encompassing its mechanism of action, inhibitory selectivity, and preclinical efficacy. Furthermore, it details the experimental protocols for key assays and models used to characterize this inhibitor and visualizes critical pathways and workflows. Recent findings have also identified this compound as a dual inhibitor, impacting the autophagy-lysosomal system, adding another dimension to its pharmacological profile.

Introduction to Neuronal Nitric Oxide Synthase (nNOS)

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes.[1][2] In the central nervous system (CNS), NO is primarily synthesized by nNOS and plays a crucial role in neurotransmission, synaptic plasticity, and the regulation of cerebral blood flow.[2] However, excessive NO production by nNOS, often triggered by excitotoxic conditions such as stroke, can lead to the formation of cytotoxic reactive nitrogen species, contributing to neuronal damage and cell death.[2] Consequently, the selective inhibition of nNOS presents a promising therapeutic strategy for mitigating the detrimental effects of NO overproduction in various neurological disorders.

This compound: Mechanism of Action and Selectivity

This compound is a selective inhibitor of nNOS, demonstrating a clear preference for this isoform over endothelial NOS (eNOS) and inducible NOS (iNOS).[3] The selective inhibition of nNOS is critical, as eNOS plays a protective role in the vasculature by promoting vasodilation and maintaining blood flow, while iNOS is involved in the immune response.

Dual Inhibition: nNOS and Autophagy

Recent research has unveiled a novel aspect of this compound's mechanism of action, revealing it to be a dual inhibitor of both nNOS and the autophagy-lysosomal system.[4] This compound has been shown to inhibit autophagic flux at the level of lysosomal fusion, a mechanism attributed to its chemical structure's similarity to chloroquine.[4] This dual activity suggests that the therapeutic effects of this compound may extend beyond nNOS inhibition, potentially offering synergistic benefits in disease states where both pathways are dysregulated.

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantified in various studies. The following tables summarize the key quantitative data.

| Parameter | nNOS | eNOS | Reference |

| IC50 | 1 µM | 17 µM | [3] |

Table 1: In Vitro Inhibitory Activity of this compound

| Animal Model | Dose | Route | Effect | Reference |

| Rat (transient MCAo) | 1 mg/kg | i.v. | 53% reduction in infarct volume | [3] |

| Rat (transient MCAo) | 3 mg/kg | i.v. | 23% reduction in infarct volume | [3] |

| Rat (transient MCAo) | 10 mg/kg | i.v. | 6.5% reduction in infarct volume | [3] |

| Rat (permanent focal ischemia) | 1 mg/kg (pretreatment) | i.v. | Decreased striatal infarct volume at 18 hrs | |

| Rat (permanent focal ischemia) | 1 or 3 mg/kg (1 hr post-ischemia) | i.v. | No significant reduction in infarct volume |

Table 2: In Vivo Efficacy of this compound in Cerebral Ischemia Models

Signaling Pathways and Experimental Workflows

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

Caption: nNOS signaling cascade initiated by glutamate binding to NMDA receptors.

This compound Inhibition of Autophagy

Caption: this compound inhibits the fusion of autophagosomes with lysosomes.

Experimental Workflow for In Vivo Cerebral Ischemia Model

Caption: Workflow for evaluating this compound in a rat model of stroke.

Experimental Protocols

In Vitro nNOS Inhibition Assay (Citrulline Assay)

This protocol is a representative method for determining the inhibitory activity of compounds like this compound against nNOS.

Objective: To quantify the inhibition of nNOS activity by measuring the conversion of [³H]L-arginine to [³H]L-citrulline.

Materials:

-

Purified recombinant nNOS enzyme

-

[³H]L-arginine

-

L-arginine (unlabeled)

-

NADPH

-

Calmodulin

-

CaCl₂

-

EGTA

-

HEPES buffer

-

Dowex AG 50W-X8 resin (Na⁺ form)

-

Scintillation cocktail and counter

-

This compound or other test inhibitors

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, CaCl₂, calmodulin, and NADPH.

-

Add the purified nNOS enzyme to the reaction mixture.

-

Add varying concentrations of this compound or the vehicle control to the reaction tubes.

-

Initiate the reaction by adding a mixture of [³H]L-arginine and unlabeled L-arginine.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a stop buffer containing EGTA.

-

Apply the reaction mixture to columns containing Dowex AG 50W-X8 resin. The positively charged [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will flow through.

-

Collect the eluate containing [³H]L-citrulline.

-

Add scintillation cocktail to the eluate and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

In Vivo Middle Cerebral Artery Occlusion (MCAo) Model

This protocol describes a common procedure for inducing focal cerebral ischemia in rats to evaluate the neuroprotective effects of this compound.[3]

Objective: To assess the efficacy of this compound in reducing infarct volume following ischemic stroke.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., isoflurane)

-

Nylon monofilament suture (e.g., 4-0) with a rounded tip

-

Surgical instruments

-

This compound solution for intravenous administration

-

Vehicle control (e.g., saline)

-

2,3,5-triphenyltetrazolium chloride (TTC) for staining

Procedure:

-

Anesthetize the rat and maintain its body temperature at 37°C.

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Make a small incision in the ECA stump.

-

Introduce the nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms occlusion.

-

For transient ischemia, leave the filament in place for a specific duration (e.g., 2 hours) before withdrawing it to allow for reperfusion.[3] For permanent ischemia, the filament is left in place.

-

Administer this compound or vehicle intravenously at the desired time point (e.g., before, during, or after occlusion).

-

After a set survival period (e.g., 24 or 48 hours), euthanize the animal and perfuse the brain.

-

Remove the brain and slice it into coronal sections.

-

Stain the sections with TTC, which stains viable tissue red, leaving the infarcted tissue white.

-

Quantify the infarct volume using image analysis software.

Assessment of Autophagy Inhibition (LC3-II Western Blot)

This protocol outlines a method to determine the effect of this compound on autophagy by measuring the accumulation of LC3-II.

Objective: To evaluate the impact of this compound on autophagic flux by detecting changes in LC3-II levels.

Materials:

-

Cell line of interest (e.g., neuronal cells)

-

Cell culture medium and supplements

-

This compound

-

Lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against LC3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Plate cells and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with this compound at various concentrations for a specified duration. Include control groups with vehicle and a lysosomal inhibitor.

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-LC3 antibody. This antibody will detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities for LC3-I and LC3-II. An accumulation of LC3-II in the presence of this compound, particularly when compared to the lysosomal inhibitor control, indicates a blockage of autophagic flux.

Conclusion

This compound stands out as a valuable research tool for investigating the roles of nNOS in both physiological and pathological contexts. Its high selectivity for nNOS over other isoforms makes it a precise instrument for dissecting the specific contributions of neuronal NO production. The recent discovery of its dual inhibitory action on autophagy opens new avenues for research into the interplay between these two fundamental cellular processes in health and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to leverage this compound in their studies of neurological disorders and beyond. Further exploration of its dual mechanism of action may unlock novel therapeutic strategies for a range of complex diseases.

References

- 1. Griess Reagent Nitrite Measurement Kit | Cell Signaling Technology [cellsignal.com]

- 2. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

ARL 17477: A Technical Guide to a Dual Inhibitor of Neuronal Nitric Oxide Synthase and Autophagy

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARL 17477, initially identified as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), has emerged as a molecule of significant interest due to its dual mechanism of action.[1][2][3] Recent research has unveiled its capacity to independently inhibit the autophagic-lysosomal pathway, positioning it as a compelling candidate for therapeutic development, particularly in oncology.[1][3][4] This technical guide provides a comprehensive overview of this compound, detailing its inhibitory activities, the underlying molecular mechanisms, and relevant experimental protocols for its investigation.

Introduction

This compound is a small molecule that has been utilized in preclinical research for its selective inhibition of neuronal nitric oxide synthase (nNOS or NOS1).[1][2][3] Its ability to reduce ischemic cell damage has been demonstrated in models of cerebral artery occlusion.[5] Beyond its role in neuroscience, this compound has shown potent anticancer activity against a variety of cancer types, with a particular efficacy against cancer stem-like cells and KRAS-mutant cancers.[1][4][6] This anticancer effect is, at least in part, attributed to its ability to disrupt the autophagy-lysosomal system, a critical cellular process for cancer cell survival and resistance to therapy.[1][4]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound.

Table 1: Inhibition of Nitric Oxide Synthase (NOS) Isoforms

| Parameter | nNOS (neuronal) | eNOS (endothelial) | Source |

| IC50 | 1 µM | 17 µM | [7] |

| Selectivity | 17-fold greater for nNOS over eNOS | - | [7] |

Table 2: In Vitro Anticancer Activity (Cell Viability)

| Cell Line | Cancer Type | RAS Mutation Status | IC50 (µM) after 48h | Source |

| SW48 | Colon Cancer | None | 15.0 ± 2.0 | [7] |

| HCT116 | Colon Cancer | KRAS G13D | 4.3 ± 0.5 | [7] |

| A549 | Lung Cancer | KRAS G12S | 6.4 ± 1.1 | [7] |

| PANC-1 | Pancreatic Cancer | KRAS G12D | 6.7 ± 0.6 | [7] |

| U251-MG | Neuroblastoma | None | 10.3 ± 1.2 | [7] |

| 143B | Osteosarcoma | KRAS G12S | 5.2 ± 0.5 | [7] |

Table 3: Activity Against Cancer Stem-like Cells (CSCs)

| CSC Source | Assay | IC50 (µM) | Source |

| Glioma TGS-01 | Tumorsphere Number (7 days) | 4.4 ± 0.6 | [7][8] |

| Osteosarcoma 143B | Cell Viability (2 days) | 1.1 ± 0.4 | [7][8] |

Table 4: In Vivo Efficacy in a Rat Model of Transient Middle Cerebral Artery Occlusion

| This compound Dose | Reduction in Infarct Volume | Source |

| 1 mg/kg | 53% (p < 0.05) | [5] |

| 3 mg/kg | 23% | [5] |

| 10 mg/kg | 6.5% | [5] |

Table 5: Effect on Autophagy Markers in U251-MG Neuroblastoma Cells (1-day treatment)

| This compound Concentration | LC3B-II Accumulation | p62 Accumulation | Source |

| 10 µM | Significant Increase | Significant Increase | [6][9] |

| 25 µM | Significant Increase | Significant Increase | [6][9] |

Signaling Pathways and Mechanisms of Action

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

This compound acts as a selective inhibitor of nNOS, which is responsible for the production of nitric oxide (NO) in neuronal tissues. NO is a signaling molecule with diverse physiological roles. In the context of neurodegeneration, excessive NO production can be neurotoxic.[10] By inhibiting nNOS, this compound can mitigate this neurotoxicity.

Caption: Inhibition of nNOS by this compound.

Inhibition of Autophagy

This compound inhibits autophagy at a late stage, in a manner similar to chloroquine.[1][4] This inhibition is independent of its effect on nNOS.[1] The proposed mechanism involves the disruption of lysosomal function, leading to a blockage of autophagic flux. This results in the accumulation of autophagosomes and the autophagy substrate p62.[1][6][9]

Caption: this compound-mediated inhibition of autophagy.

Dual Inhibition and Interplay

The dual inhibition of nNOS and autophagy by this compound presents a complex interplay. Nitric oxide itself has been shown to inhibit autophagy through multiple pathways, including the JNK1-Bcl-2 and IKKβ-mTORC1 signaling cascades. By inhibiting nNOS, this compound could potentially relieve this NO-mediated inhibition of autophagy. However, its direct and potent inhibitory effect on the lysosome dominates, resulting in an overall blockade of the autophagic process.

Caption: Dual inhibitory pathways of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Neuronal Nitric Oxide Synthase (nNOS) Activity Assay

This protocol is based on the measurement of the conversion of L-[³H]arginine to L-[³H]citrulline.

Materials:

-

This compound

-

Purified nNOS enzyme

-

L-[³H]arginine

-

NADPH

-

Calmodulin

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 100 µM EDTA)

-

Stop buffer (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA)

-

Dowex AG50WX-8 resin (Na+ form)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing reaction buffer, NADPH, calmodulin, and purified nNOS enzyme.

-

Add varying concentrations of this compound to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding L-[³H]arginine.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the stop buffer.

-

Apply the reaction mixture to a column containing Dowex AG50WX-8 resin to separate L-[³H]citrulline from unreacted L-[³H]arginine.

-

Elute the L-[³H]citrulline and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Caption: Workflow for nNOS activity assay.

Tumorsphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem-like cells.

Materials:

-

Cancer cell line of interest

-

Serum-free sphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

Ultra-low attachment plates

-

This compound

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture cancer cells to sub-confluency.

-

Harvest cells and prepare a single-cell suspension.

-

Seed a low density of cells (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates with sphere medium containing varying concentrations of this compound.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.

-

Count the number of tumorspheres (typically defined as spheres with a diameter > 50 µm) in each well using a microscope.

-

Calculate the tumorsphere formation efficiency (TFE) as (Number of tumorspheres / Number of cells seeded) x 100%.

-

Determine the IC50 value for the inhibition of tumorsphere formation.

Immunoblotting for Autophagy Markers (LC3B and p62)

This method is used to detect the accumulation of autophagy-related proteins.

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibodies against LC3B and p62

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescence detection reagents

Procedure:

-

Treat cells with varying concentrations of this compound for the desired time.

-

Lyse the cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against LC3B and p62 overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

-

Quantify the band intensities for LC3-II and p62, normalizing to a loading control (e.g., β-actin or GAPDH).

Lysosomal Membrane Permeabilization (LMP) Assay

This assay assesses the integrity of the lysosomal membrane.

4.4.1. Acridine Orange Staining

Acridine orange is a lysosomotropic dye that fluoresces red in the acidic environment of intact lysosomes and green in the cytoplasm and nucleus. A shift from red to green fluorescence indicates LMP.

Materials:

-

Cell line of interest

-

This compound

-

Acridine Orange (AO) staining solution

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treat cells with this compound.

-

Incubate cells with AO staining solution (e.g., 1-5 µg/mL) for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Observe the cells under a fluorescence microscope, or quantify the fluorescence intensity using a flow cytometer, monitoring both red and green fluorescence channels. A decrease in red fluorescence and an increase in green fluorescence are indicative of LMP.

4.4.2. Galectin-3 Puncta Assay

Galectin-3 is a cytosolic protein that translocates to and forms puncta on damaged lysosomes.

Materials:

-

Cell line of interest

-

This compound

-

Primary antibody against Galectin-3

-

Fluorescently labeled secondary antibody

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound.

-

Fix and permeabilize the cells.

-

Incubate with an anti-Galectin-3 antibody, followed by a fluorescently labeled secondary antibody.

-

Visualize the cells using a fluorescence microscope. The formation of distinct Galectin-3 puncta indicates LMP.

Conclusion

This compound is a valuable research tool with a unique dual inhibitory profile against nNOS and the autophagy-lysosomal system. Its demonstrated efficacy in preclinical models of both neurodegenerative disease and cancer highlights its therapeutic potential. The data and protocols presented in this guide are intended to facilitate further investigation into the multifaceted activities of this compound and to support the development of novel therapeutic strategies leveraging its distinct mechanisms of action. Further research is warranted to fully elucidate the clinical translatability of these findings.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomol.com [biomol.com]

- 5. This compound, a potent and selective neuronal NOS inhibitor decreases infarct volume after transient middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ARL-17477 is a dual inhibitor of NOS1 and the autophagic-lysosomal system that prevents tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for evaluating autophagy using LysoTracker staining in the epithelial follicle stem cells of the Drosophila ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

ARL 17477: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to ARL 17477, a selective neuronal nitric oxide synthase (nNOS) inhibitor.

Core Chemical and Physical Properties

This compound, also known by its chemical name N-[4-[2-[[(3-Chlorophenyl)methyl]amino]ethyl]phenyl]-2-thiophenecarboxamide dihydrochloride, is a potent and selective inhibitor of the neuronal isoform of nitric oxide synthase. Its fundamental properties are summarized below.

| Property | Value |

| Chemical Formula | C₂₀H₂₀ClN₃S·2HCl |

| Molecular Weight | 442.83 g/mol |

| CAS Number | 866914-87-6 |

| Appearance | Powder |

| Solubility | Soluble to 50 mM in water and to 100 mM in DMSO. |

| Purity | ≥98% |

| Storage | Desiccate at room temperature. |

| SMILES String | ClC1=CC=CC(CNCCC2=CC=C(NC(C3=CC=CS3)=O)C=C2)=C1.Cl.Cl |

| InChI Key | SOXBYIKSUDXMIE-UHFFFAOYSA-N |

Mechanism of Action and Biological Activity

This compound is a selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues. NO is a critical signaling molecule involved in various physiological and pathological processes, including neurotransmission and cerebrovascular regulation.[1] In conditions such as cerebral ischemia, overactivation of nNOS can lead to excessive NO production, contributing to excitotoxicity and neuronal damage.

This compound demonstrates significant selectivity for nNOS over the endothelial isoform (eNOS), which plays a protective role in maintaining cerebral blood flow.[2] This selectivity is crucial for its neuroprotective effects.

Quantitative Data on Biological Activity

| Parameter | Value | Species/Assay System |

| IC₅₀ (nNOS) | 1 µM | In vitro enzyme assay[3][2] |

| IC₅₀ (eNOS) | 17 µM | In vitro enzyme assay[3][2] |

| Infarct Volume Reduction | 53% at 1 mg/kg, i.v. | Rat model of transient middle cerebral artery occlusion[4] |

| 23% at 3 mg/kg, i.v. | Rat model of transient middle cerebral artery occlusion[4] | |

| 6.5% at 10 mg/kg, i.v. | Rat model of transient middle cerebral artery occlusion[4] | |

| Effect on rCBF | No significant change at 1 and 3 mg/kg | Rat brain[4] |

| 27% decrease at 10 mg/kg | Rat brain[4] | |

| Cortical NOS Activity Reduction | 45% at 1 mg/kg | Rat cortex, 3 hours post-administration[4] |

| 63% at 3 mg/kg | Rat cortex, 3 hours post-administration[4] | |

| 91% at 10 mg/kg | Rat cortex, 3 hours post-administration[4] | |

| Pharmacokinetics | Half-life of < 30 min | In pig plasma |

Recent research has also uncovered a secondary, nNOS-independent mechanism of action for this compound. It has been shown to inhibit the autophagy-lysosomal system, which may contribute to its observed anti-cancer properties in preclinical studies.[4]

Signaling Pathways

The primary signaling pathway affected by this compound is the neuronal nitric oxide synthase pathway. In response to stimuli such as glutamate receptor activation, intracellular calcium levels rise, leading to the activation of nNOS and the subsequent production of nitric oxide. NO then diffuses to adjacent cells, where it can have various downstream effects.

Experimental Protocols

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the induction of focal cerebral ischemia in rats to evaluate the neuroprotective effects of this compound.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

4-0 nylon monofilament with a silicone-coated tip

-

Surgical instruments

-

Heating pad to maintain body temperature

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Temporarily clamp the CCA and ICA.

-

Make a small incision in the ECA stump.

-

Introduce the silicone-coated 4-0 nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.

-

After the desired occlusion period (e.g., 2 hours for transient MCAO), withdraw the filament to allow for reperfusion. For permanent MCAO, the filament is left in place.

-

Suture the incision and allow the animal to recover.

Measurement of Infarct Volume using TTC Staining

This method is used to quantify the extent of ischemic brain injury.

Materials:

-

2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)

-

Rat brain slicer matrix

-

Digital scanner or camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the rat and perfuse transcardially with saline.

-

Carefully remove the brain.

-

Slice the brain into 2 mm coronal sections using a brain matrix.

-

Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.

-

Viable tissue will stain red, while the infarcted tissue will remain white.

-

Capture high-resolution images of the stained sections.

-

Using image analysis software, measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres for each slice.

-

Calculate the infarct volume, often with a correction for edema.

In Vitro Assay: Neuronal Nitric Oxide Synthase (nNOS) Activity

This protocol outlines a method to determine the inhibitory activity of this compound on nNOS.

Materials:

-

Purified nNOS enzyme or brain tissue homogenate

-

Assay buffer (e.g., containing Tris-HCl, EDTA, and CaCl₂)

-

L-arginine (substrate)

-

NADPH (cofactor)

-

[³H]-L-arginine (radiolabeled substrate)

-

This compound at various concentrations

-

Scintillation counter

Procedure:

-

Prepare reaction mixtures containing assay buffer, NADPH, and [³H]-L-arginine.

-

Add different concentrations of this compound to the respective reaction tubes.

-

Initiate the reaction by adding the nNOS enzyme or tissue homogenate.

-

Incubate the reactions at 37°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by adding a stop buffer (e.g., containing EDTA).

-

The conversion of [³H]-L-arginine to [³H]-L-citrulline is measured using a scintillation counter after separating the product from the substrate via ion-exchange chromatography.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the concentration of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective efficacy of this compound.

References

ARL 17477: A Technical Guide for Researchers

CAS Number: 866914-87-6

This technical guide provides an in-depth overview of ARL 17477 (N-[4-[2-[[(3-chlorophenyl)methyl]amino]ethyl]phenyl]-2-thiophenecarboximidamide dihydrochloride), a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties and experimental applications of this compound. Recent findings have also identified this compound as a dual inhibitor, affecting the autophagy-lysosomal pathway, adding a new dimension to its mechanism of action.[1][2][3]

Core Compound Information

| Property | Value | Reference |

| CAS Number | 866914-87-6 | [1] |

| Molecular Formula | C₂₀H₂₀ClN₃S·2HCl | [1] |

| Molecular Weight | 442.83 g/mol | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble to 50 mM in water and to 100 mM in DMSO | [1] |

| Storage | Desiccate at room temperature | [1] |

Mechanism of Action

This compound is a selective inhibitor of the neuronal isoform of nitric oxide synthase (nNOS), an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues.[1] It exhibits a higher affinity for nNOS compared to the endothelial (eNOS) and inducible (iNOS) isoforms. The overproduction of NO by nNOS is implicated in the pathophysiology of various neurological disorders, including cerebral ischemia, making selective nNOS inhibitors like this compound valuable research tools.[1][4][5][6]

More recently, this compound has been identified as a dual inhibitor, also targeting the autophagy-lysosomal system.[1][2][3] This compound has been shown to inhibit autophagic flux at the level of lysosomal fusion, a mechanism of action that is independent of its nNOS inhibitory activity.[1][2][3] This dual activity suggests that the biological effects of this compound may be more complex than previously understood, with potential applications beyond neuroprotection, including in cancer therapeutics.[1][2][3]

Signaling Pathways

The following diagram illustrates the dual mechanism of action of this compound, targeting both the nNOS pathway and the autophagy-lysosomal pathway.

Pharmacological Effects

In Vitro Activity

| Target | IC₅₀ | Species | Reference |

| Neuronal Nitric Oxide Synthase (nNOS) | 1 µM | Not specified | [1] |

| Endothelial Nitric Oxide Synthase (eNOS) | 17 µM | Not specified | [1] |

In Vivo Efficacy in a Model of Cerebral Ischemia

Studies in a rat model of transient middle cerebral artery occlusion (MCAO) have demonstrated the neuroprotective effects of this compound.

| Dose (i.v.) | Reduction in Infarct Volume | Effect on Regional Cerebral Blood Flow (rCBF) | Effect on Cortical NOS Activity | Reference |

| 1 mg/kg | 53% | No significant change | 45 ± 15.7% reduction at 3h | [7] |

| 3 mg/kg | 23% | 2.4 ± 4.5% reduction | 63 ± 13.4% reduction at 3h | [7] |

| 10 mg/kg | 6.5% | 27 ± 5.3% and 24 ± 14.08% reduction at 10 min and 3h, respectively | 86 ± 14.9% and 91 ± 8.9% reduction at 10 min and 3h, respectively | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature involving this compound.

Transient Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the induction of focal cerebral ischemia in rats, a common model for studying the effects of neuroprotective agents like this compound.[8][9][10][11][12]

Materials:

-

Male Wistar rats (or other appropriate strain)

-

Anesthetic (e.g., isoflurane, halothane)

-

4-0 nylon monofilament suture with a rounded tip

-

Microvascular clips

-

Surgical microscope

-

Heating pad to maintain body temperature

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Make a small incision in the ECA stump.

-

Introduce the 4-0 nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

After the desired period of occlusion (e.g., 2 hours), withdraw the suture to allow for reperfusion.

-

Close the incision and allow the animal to recover.

-

Administer this compound intravenously at the desired dose and time point (e.g., at the time of reperfusion).

Infarct Volume Assessment using TTC Staining

This method is used to visualize and quantify the extent of brain infarction following an ischemic event.[13][14][15][16][17]

Materials:

-

Rat brain tissue from the MCAO experiment

-

2% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate-buffered saline (PBS)

-

Brain matrix for slicing

-

Formalin for fixation (optional)

-

Image analysis software

Procedure:

-

At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the rat and carefully remove the brain.

-

Chill the brain briefly to facilitate slicing.

-

Using a brain matrix, slice the brain into coronal sections of a defined thickness (e.g., 2 mm).

-

Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes. Viable tissue will stain red, while infarcted tissue will remain white.

-

(Optional) Fix the stained slices in formalin.

-

Capture digital images of the stained slices.

-

Using image analysis software, measure the area of the infarct (white tissue) and the total area of the hemisphere for each slice.

-

Calculate the total infarct volume by summing the infarct areas of all slices and multiplying by the slice thickness.

Measurement of Cortical Nitric Oxide Synthase (NOS) Activity

This assay determines the level of NOS activity in brain tissue, which can be used to assess the inhibitory effect of compounds like this compound.[18][19][20][21]

Materials:

-

Cortical tissue samples

-

Homogenization buffer

-

L-[³H]arginine (radiolabeled substrate)

-

Cation exchange resin

-

Scintillation counter

Procedure:

-

Homogenize the cortical tissue samples in a suitable buffer.

-

Incubate the homogenate with L-[³H]arginine and necessary cofactors.

-

The NOS in the sample will convert L-[³H]arginine to L-[³H]citrulline.

-

Stop the reaction and separate the L-[³H]citrulline from the unreacted L-[³H]arginine using a cation exchange resin.

-

Quantify the amount of L-[³H]citrulline produced using a scintillation counter.

-

NOS activity is expressed as the rate of citrulline formation.

Experimental Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

References

- 1. researchgate.net [researchgate.net]

- 2. ARL-17477 is a dual inhibitor of NOS1 and the autophagic-lysosomal system that prevents tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ARL-17477 is a dual inhibitor of NOS1 and the autophagic-lysosomal system that prevents tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. journals.biologists.com [journals.biologists.com]

- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 7. This compound, a potent and selective neuronal NOS inhibitor decreases infarct volume after transient middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. 2.3. Transient middle cerebral artery occlusion (tMCAO) [bio-protocol.org]

- 12. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2,3,5-Triphenyltetrazolium chloride (TTC) staining and infarct volume assessment [bio-protocol.org]

- 14. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measuring infarct size by the tetrazolium method [southalabama.edu]

- 16. Mannitol-facilitated perfusion staining with 2, 3, 5-triphenyltetrazolium chloride (TTC) for detection of experimental cerebral infarction and biochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Regulation of nitric oxide synthase activity in cortical slices by excitatory amino acids and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

ARL 17477: A Technical Guide to Solubility and Core Mechanisms

This technical guide provides an in-depth overview of the solubility characteristics of ARL 17477 in dimethyl sulfoxide (DMSO) and water. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. This document also outlines relevant experimental protocols and visualizes key signaling pathways associated with this compound's mechanism of action.

Quantitative Solubility Data

This compound, a selective neuronal nitric oxide synthase (nNOS) inhibitor, exhibits distinct solubility profiles in aqueous and organic solvents. The following table summarizes the quantitative solubility data for this compound dihydrochloride in DMSO and water.

| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |

| DMSO | 100 mM[1][2] | 44.28 mg/mL[2] |

| Water | 50 mM[1][2] | 22.14 mg/mL[2] |

Note: The solubility data is based on a molecular weight of 442.83 g/mol for this compound dihydrochloride.[2]

Experimental Protocols

While specific experimental details for the solubility determination of this compound are not extensively published, a standard protocol for assessing the solubility of a chemical compound in a laboratory setting is provided below. This representative protocol is based on common laboratory practices.

Objective: To determine the maximum solubility of this compound in a given solvent (e.g., DMSO or water).

Materials:

-

This compound dihydrochloride powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized or distilled water

-

Vortex mixer

-

Water bath sonicator

-

Calibrated analytical balance

-

Microcentrifuge tubes or glass vials

-

Pipettes

Methodology:

-

Preparation of Supersaturated Solution:

-

Weigh a precise amount of this compound powder (e.g., 5 mg) into a pre-weighed microcentrifuge tube.

-

Add a small, calculated volume of the desired solvent (DMSO or water) to achieve a concentration higher than the expected solubility.

-

Tightly cap the tube.

-

-

Solubilization Process:

-

Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.

-

For compounds with lower solubility, gentle warming (e.g., to 37°C) can be applied for a defined period, followed by vortexing.

-

-

Equilibration:

-

Allow the solution to equilibrate at a constant temperature (e.g., room temperature) for a specified time (e.g., 24 hours) to ensure that a true equilibrium is reached. This step helps to precipitate out the excess solute.

-

-

Separation of Saturated Solution:

-

Centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.

-

Carefully collect the supernatant (the saturated solution) without disturbing the pellet.

-

-

Concentration Determination:

-

The concentration of this compound in the supernatant can be determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. This provides the quantitative solubility value.

-

Visualizing Mechanisms and Workflows

Signaling Pathway of nNOS Inhibition

This compound is a selective inhibitor of neuronal nitric oxide synthase (nNOS).[1][2] The production of nitric oxide (NO) by nNOS is a calcium-dependent process, often initiated by excitatory neurotransmission. The following diagram illustrates the signaling cascade that this compound targets.

Experimental Workflow for Stock Solution Preparation

Proper preparation of stock solutions is critical for experimental accuracy and reproducibility. The following diagram outlines a typical workflow for preparing a stock solution of this compound.

References

ARL 17477: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ARL 17477, a selective inhibitor of neuronal nitric oxide synthase (nNOS). The document covers its chemical properties, mechanism of action, and key experimental findings, presenting data in a structured format for ease of reference.

Core Compound Data

This compound, also referred to as this compound dihydrochloride, is a potent and selective inhibitor of the neuronal isoform of nitric oxide synthase. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 442.83 g/mol | [1][2][3][4] |

| Chemical Formula | C₂₀H₂₀ClN₃S·2HCl | [1][2][3] |

| IUPAC Name | N-[4-[2-[[(3-chlorophenyl)methyl]amino]ethyl]phenyl]-2-thiophenecarboxamide dihydrochloride | [2] |

| CAS Number | 866914-87-6 | [1][3][4] |

| Purity | ≥98% | [1][2] |

| Solubility | Soluble to 50 mM in water and 100 mM in DMSO | [1][2][4] |

| IC₅₀ for nNOS | 1 µM | [2][4] |

| IC₅₀ for eNOS | 17 µM | [2][4] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of neuronal nitric oxide synthase (nNOS). In the central nervous system, nNOS is activated by an influx of calcium ions (Ca²⁺), often triggered by the activation of NMDA receptors by the neurotransmitter glutamate. This activation leads to the synthesis of nitric oxide (NO) from L-arginine. Nitric oxide then acts as a signaling molecule, diffusing to adjacent cells and activating soluble guanylyl cyclase (sGC), which in turn produces cyclic guanosine monophosphate (cGMP). cGMP then activates Protein Kinase G (PKG), leading to downstream cellular responses. In pathological conditions such as cerebral ischemia, excessive NO production by nNOS can contribute to neuronal damage. This compound competitively inhibits nNOS, thereby reducing the production of NO and mitigating its downstream effects.

Caption: Signaling pathway of nNOS and the inhibitory action of this compound.

Experimental Protocols

The neuroprotective effects of this compound have been demonstrated in animal models of cerebral ischemia. The following sections detail the methodologies from key studies.

In Vivo Model of Transient Focal Cerebral Ischemia in Rats

This protocol is based on the study by Zhang et al. (1996), which investigated the effect of this compound on infarct volume after transient middle cerebral artery (MCA) occlusion in rats.

1. Animal Subjects:

-

Male Wistar rats were used in the study.

2. Surgical Procedure for MCA Occlusion:

-

Anesthesia was induced and maintained with halothane.

-

The right middle cerebral artery was exposed via a subtemporal approach.

-

A micro-aneurysm clip was applied to the MCA for a duration of 2 hours.

-

After 2 hours, the clip was removed to allow for reperfusion.

3. Drug Administration:

-

This compound was dissolved in saline to prepare the dosing solutions.

-

The compound was administered intravenously (i.v.) at doses of 1 mg/kg, 3 mg/kg, and 10 mg/kg.

-

A vehicle control group received saline only.

4. Measurement of Infarct Volume:

-

After a 166-hour reperfusion period, the animals were euthanized.

-

The brains were removed and sectioned coronally.

-

Brain slices were stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

The volume of the ischemic lesion was quantified using a computerized image analysis system.

5. Measurement of NOS Activity and Regional Cerebral Blood Flow (rCBF):

-

In a separate cohort of animals, cortical NOS activity was measured.

-

Regional cerebral blood flow was monitored using a laser-Doppler flowmeter.

Caption: Experimental workflow for in vivo cerebral ischemia studies with this compound.

In Vivo Model of Permanent Focal Ischemia in Rats

The study by O'Neill et al. (2000) also investigated the neuroprotective effects of this compound in a model of permanent focal ischemia.

1. Animal Subjects:

-

Male Wistar rats were utilized.

2. Surgical Procedure for Permanent MCA Occlusion:

-

Anesthesia was induced with halothane.

-

The left middle cerebral artery was permanently occluded by electrocautery.

3. Drug Administration:

-

This compound was administered intravenously 30 minutes prior to or 60 minutes after the onset of ischemia at doses of 1 mg/kg or 3 mg/kg.[5]

4. Assessment of Infarct Volume:

-

Infarct volume was determined at 18 or 48 hours post-ischemia using TTC staining.[5]

Summary of Key Findings

-

This compound demonstrates a dose-dependent reduction in infarct volume in a rat model of transient middle cerebral artery occlusion.[6] The most significant reduction of 53% was observed at a dose of 1 mg/kg.[6]

-

In a model of permanent focal ischemia, pretreatment with 1 mg/kg of this compound was associated with a decreased infarct volume in the striatum at 18 hours of occlusion.[5][7]

-

The neuroprotective effects of this compound appear to be more pronounced when administered prior to the ischemic event.[5]

-

This compound has been shown to have synergistic neuroprotective effects when combined with NMDA or AMPA receptor antagonists.[1][2]

References

- 1. Regulation of neuronal nitric oxide synthase and identification of novel nitric oxide signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of neuronal nitric oxide synthase (nNOS) signaling pathway in 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Neuronal nitric oxide synthase: structure, subcellular localization, regulation, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of AR-R 17477, a potent neuronal nitric oxide synthase inhibitor, on infarction volume resulting from permanent focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. This compound, a potent and selective neuronal NOS inhibitor decreases infarct volume after transient middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

ARL 17477: A Technical Guide to its Neuroprotective Effects in Cerebral Ischemia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuroprotective effects of ARL 17477 in preclinical models of cerebral ischemia. This compound, a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), has demonstrated significant potential in reducing ischemic brain injury. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and development in the field of stroke therapeutics.

Core Mechanism of Action

This compound exerts its neuroprotective effects by selectively inhibiting the activity of neuronal nitric oxide synthase (nNOS). In the context of cerebral ischemia, the excessive activation of NMDA receptors leads to an influx of calcium into neurons, which in turn activates nNOS.[1] The subsequent overproduction of nitric oxide (NO) contributes to excitotoxicity and neuronal damage. By inhibiting nNOS, this compound mitigates the detrimental effects of excessive NO production without significantly affecting the functions of other NOS isoforms, such as endothelial NOS (eNOS), which plays a protective role in maintaining cerebral blood flow.[1]

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in various preclinical studies. The following tables summarize the key findings on infarct volume reduction, regional cerebral blood flow (rCBF), and NOS activity.

Table 1: Effect of this compound on Infarct Volume in a Rat Model of Transient Middle Cerebral Artery Occlusion (MCAo) [2]

| Dosage (i.v.) | Reduction in Infarct Volume (%) | Statistical Significance (p-value) |

| 1 mg/kg | 53 | < 0.05 |

| 3 mg/kg | 23 | Not specified |

| 10 mg/kg | 6.5 | Not specified |

Table 2: Effect of this compound on Regional Cerebral Blood Flow (rCBF) and Cortical NOS Activity in a Rat Model of Transient MCAo [2]

| Dosage (i.v.) | Time Point | Change in rCBF (%) | Change in Cortical NOS Activity (%) |

| 1 mg/kg | 3 h | 0 | -45 ± 15.7 |

| 3 mg/kg | 3 h | -2.4 ± 4.5 | -63 ± 13.4 |

| 10 mg/kg | 10 min | -27 ± 5.3 | -86 ± 14.9 |

| 10 mg/kg | 3 h | -24 ± 14.08 | -91 ± 8.9 |

Table 3: Effect of this compound Pretreatment on Infarct Volume in a Rat Model of Permanent Focal Cerebral Ischemia (18 hours post-occlusion) [3]

| Treatment Group | Striatum Infarct Volume (mm³) | Cortex Infarct Volume (mm³) |

| Saline | 81 ± 7 | 302 ± 29 |

| This compound (1 mg/kg) | 55 ± 3 | 237 ± 36 |

Table 4: Effect of Delayed this compound Treatment on Infarct Volume in a Rat Model of Permanent Focal Cerebral Ischemia (18 hours post-occlusion) [3]

| Treatment Group (1 hour post-ischemia) | Striatum Infarct Volume (mm³) | Cortex Infarct Volume (mm³) |

| Saline | 67 ± 8 | 229 ± 43 |

| This compound (1 mg/kg) | Not specified | Not specified |

| This compound (3 mg/kg) | 75 ± 5 | 284 ± 34 |

Experimental Protocols

The following sections detail the key experimental methodologies employed in the studies of this compound's neuroprotective effects.

Animal Models of Cerebral Ischemia

Transient Middle Cerebral Artery Occlusion (MCAo) in Rats: [2]

-

Animal Species: Male Wistar rats.

-

Anesthesia: Halothane.

-

Surgical Procedure:

-

A midline incision is made in the neck, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and transected.

-

A 4-0 nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

The occlusion is maintained for a period of 2 hours.

-

After 2 hours, the suture is withdrawn to allow for reperfusion.

-

-

Reperfusion Period: 166 hours.

Permanent Focal Cerebral Ischemia in Rats: [3]

-

Animal Species: Male Wistar rats.

-

Anesthesia: Halothane.

-

Surgical Procedure:

-

The right MCA is occluded by inserting a 4-0 nylon suture via the ECA and advancing it to the origin of the MCA.

-

The suture is left in place for the entire duration of the experiment (18 or 48 hours).

-

Drug Administration

-

Compound: this compound.

-

Route of Administration: Intravenous (i.v.).

-

Vehicle: Saline.

-

Dosage Regimens:

Measurement of Infarct Volume

-

Staining Method: 2,3,5-triphenyltetrazolium chloride (TTC) staining.

-

Procedure:

-

At the end of the reperfusion or occlusion period, the rats are euthanized, and their brains are removed.

-

The brains are sectioned coronally.

-

The brain slices are incubated in a TTC solution. Viable tissue stains red, while infarcted tissue remains white.

-

The infarct area in each slice is measured using a computerized image analysis system.

-

The total infarct volume is calculated by integrating the infarct areas across all slices.

-

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, visualize the key signaling pathways and the experimental workflow.

Conclusion

This compound demonstrates a significant, dose-dependent neuroprotective effect in preclinical models of cerebral ischemia. Its selective inhibition of nNOS presents a targeted therapeutic approach to mitigate excitotoxicity while preserving the beneficial functions of other NOS isoforms. The data and protocols summarized in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound for acute ischemic stroke. Future studies should aim to further delineate the therapeutic window, optimize dosing strategies, and explore its efficacy in combination with other neuroprotective or thrombolytic agents.

References

- 1. ahajournals.org [ahajournals.org]

- 2. This compound, a potent and selective neuronal NOS inhibitor decreases infarct volume after transient middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of AR-R 17477, a potent neuronal nitric oxide synthase inhibitor, on infarction volume resulting from permanent focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

ARL-17477: An In-Depth Technical Guide to its Inhibition of the Autophagy-Lysosomal System

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARL-17477 is a selective neuronal nitric oxide synthase (NOS1) inhibitor that has been a tool in preclinical research since the 1990s.[1] Recent research has unveiled a novel, NOS1-independent function of ARL-17477: the inhibition of the autophagy-lysosomal system, positioning it as a compound of interest for cancer therapeutics, particularly for KRAS-mutant cancers.[1][2][3] This technical guide provides a comprehensive overview of the mechanism, quantitative data, and experimental protocols related to the autophagy-lysosomal inhibitory effects of ARL-17477.

Core Mechanism of Action: Disruption of Autophagic Flux

ARL-17477 functions as a dual inhibitor, targeting both NOS1 and the autophagy-lysosomal pathway.[1][2][3] Its impact on autophagy is independent of its canonical role as a NOS1 inhibitor.[1] The mechanism is comparable to that of chloroquine, a well-known late-stage autophagy inhibitor. ARL-17477 disrupts the final stages of autophagy by inhibiting the fusion of autophagosomes with lysosomes.[1][2] This leads to the accumulation of autophagic vesicles and cargo, ultimately impairing cellular homeostasis.

Key molecular events associated with ARL-17477's activity include:

-

Increased Lysosomal pH: ARL-17477 is thought to accumulate in the acidic environment of lysosomes, leading to a de-acidification that impairs the function of lysosomal hydrolases.[1][2]

-

Lysosomal Membrane Permeabilization (LMP): The compound induces damage to the lysosomal membrane, further disrupting its function.[1][2]

-

Inhibition of Autophagosome-Lysosome Fusion: The altered lysosomal environment and potential disruption of fusion machinery prevent the merging of autophagosomes with lysosomes.[2]

-

Accumulation of Autophagy Markers: Consequently, there is a significant increase in the levels of key autophagy-related proteins, including microtubule-associated protein 1A/1B-light chain 3-II (LC3B-II) and sequestosome 1 (p62/SQSTM1), as well as GABA type A receptor-associated protein-like 2 (GABARAP-II).[1]

-

Impaired Protein Aggregate Clearance: The blockage of autophagic flux results in the reduced clearance of protein aggregates.[1][2]

-

Activation of TFEB: As a compensatory response to lysosomal dysfunction, the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis, is activated.[1][2]

Data Presentation: Quantitative Effects of ARL-17477

The following tables summarize the quantitative data on the anticancer and autophagy-inhibitory effects of ARL-17477.

| Cell Line | Cancer Type | KRAS Status | IC50 (µM) | Assay Duration |

| HCT116 | Colon Cancer | Mutant | 4.3 | Not Specified |

| SW480 | Colon Cancer | Wild-Type | 15.0 | Not Specified |

| A549 | Lung Cancer | Mutant | 7.1 | Not Specified |

| H1299 | Lung Cancer | Wild-Type | 11.5 | Not Specified |

| MIA PaCa-2 | Pancreatic Cancer | Mutant | 6.1 | Not Specified |

| U251-MG | Neuroblastoma | Wild-Type | 10.1 | Not Specified |

| 143B | Osteosarcoma | Mutant | 1.1 ± 0.4 | 2 days |

| TGS-01 (Tumorspheres) | Glioblastoma Stem-like | Not Specified | 4.4 ± 0.6 | 7 days |

| Table 1: In Vitro Anticancer Activity of ARL-17477 in Various Cancer Cell Lines.[1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and IC50 Determination

This protocol is for assessing the cytotoxic effects of ARL-17477 on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

-

ARL-17477 (stock solution in DMSO)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) or similar viability reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of ARL-17477 in complete growth medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the ARL-17477 dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the cells for the desired time period (e.g., 48 or 72 hours).

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using a non-linear regression analysis.

Western Blotting for Autophagy Markers (LC3B and p62)

This protocol is for detecting the accumulation of LC3B-II and p62, indicative of autophagic flux inhibition.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 12-15% for LC3B, 10% for p62)

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-LC3B, anti-p62, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse cell pellets in RIPA buffer on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

Lysosomal Staining with LysoTracker

This protocol is for visualizing and quantifying the acidic lysosomal compartment.

Materials:

-

Cells grown on glass coverslips or in imaging dishes

-

LysoTracker Red DND-99 (or other color)

-

Live-cell imaging medium

-

Fluorescence microscope

Procedure:

-

Treat cells with ARL-17477 at the desired concentration and for the desired time.

-

Prepare a working solution of LysoTracker in pre-warmed live-cell imaging medium (typically 50-75 nM).

-

Remove the treatment medium and wash the cells once with PBS.

-

Add the LysoTracker working solution to the cells and incubate for 30-60 minutes at 37°C.

-

Replace the staining solution with fresh pre-warmed imaging medium.

-

Image the cells immediately using a fluorescence microscope with the appropriate filter set.

-

Quantify the fluorescence intensity or the number of fluorescent puncta per cell using image analysis software.

Lysosomal Membrane Permeabilization (LMP) Assay

This protocol outlines a method to assess the integrity of the lysosomal membrane.

Materials:

-

Treated and untreated cells

-

Digitonin

-

Cytosol extraction buffer

-

Lysosomal enzyme activity assay kit (e.g., for cathepsin B or β-hexosaminidase)

-

Microplate reader (fluorometric or colorimetric)

Procedure:

-

Harvest cells and wash them with PBS.

-

Resuspend the cell pellet in a cytosol extraction buffer containing a low concentration of digitonin (this concentration needs to be optimized to permeabilize the plasma membrane but not the lysosomal membrane).

-

Incubate on ice for 10-20 minutes with gentle agitation.

-

Centrifuge at a low speed to pellet the cells (with intact lysosomes). The supernatant contains the cytosolic fraction.

-

Collect the supernatant (cytosolic fraction).

-

Lyse the remaining cell pellet in a buffer containing a high concentration of a detergent like Triton X-100 to release the contents of all organelles, including lysosomes (this represents the total cellular fraction).

-

Measure the activity of a lysosomal enzyme (e.g., cathepsin B) in both the cytosolic fraction and the total cellular fraction using an appropriate activity assay.

-

Calculate the percentage of enzyme activity released into the cytosol as an indicator of LMP.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of ARL-17477-induced autophagy-lysosomal inhibition.

Caption: Experimental workflow for Western blot analysis of autophagy markers.

Caption: Experimental workflow for the lysosomal membrane permeabilization (LMP) assay.

References

- 1. ARL-17477 is a dual inhibitor of NOS1 and the autophagic-lysosomal system that prevents tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ARL-17477 is a dual inhibitor of NOS1 and the autophagic-lysosomal system that prevents tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

ARL 17477: A Technical Guide to its NOS1-Independent Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARL 17477, historically recognized as a selective neuronal nitric oxide synthase (NOS1) inhibitor, has emerged as a multi-modal therapeutic candidate with significant pharmacological activities independent of NOS1 inhibition. Recent research has unveiled its function as a potent inhibitor of the autophagy-lysosomal pathway, a mechanism that underpins its notable anticancer properties. This technical guide provides an in-depth exploration of the NOS1-independent effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental designs. The information compiled herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound beyond its established role as a NOS1 inhibitor.

NOS1-Independent Anticancer Activity